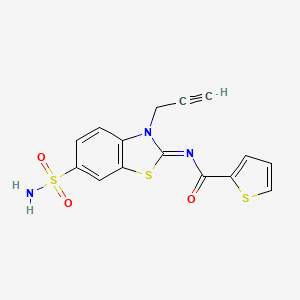
N-(3-プロプ-2-イニル-6-スルファモイル-1,3-ベンゾチアゾール-2-イリデン)チオフェン-2-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is characterized by its unique chemical structure, which includes a benzothiazole ring, a thiophene ring, and a sulfamoyl group.
科学的研究の応用
N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an antimicrobial agent, particularly against drug-resistant strains of bacteria.
Medicine: Research has indicated its potential use in the treatment of certain diseases, including tuberculosis and cancer.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence
準備方法
The synthesis of N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide involves several steps. The synthetic route typically starts with the preparation of the benzothiazole ring, followed by the introduction of the sulfamoyl group and the thiophene ring. The final step involves the addition of the prop-2-ynyl group to the benzothiazole ring. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained.
化学反応の分析
N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfamoyl group or the thiophene ring is replaced by other functional groups.
Addition: The prop-2-ynyl group allows for addition reactions, such as hydrogenation or halogenation.
The major products formed from these reactions depend on the specific reagents and conditions used.
作用機序
The mechanism of action of N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound inhibits the synthesis of essential bacterial cell wall components, leading to cell death. In cancer research, it has been shown to interfere with cell division and induce apoptosis in cancer cells. The exact molecular pathways involved are still under investigation, but they likely include the inhibition of key enzymes and signaling pathways.
類似化合物との比較
N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide can be compared to other similar compounds, such as:
- N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)naphthalene-2-carboxamide
- N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)-2-thiophen-2-ylquinoline-4-carboxamide
These compounds share similar structural features but differ in their specific functional groups and ring systems. The uniqueness of N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide lies in its combination of the benzothiazole and thiophene rings, which confer distinct chemical and biological properties.
生物活性
N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The compound features a benzothiazole moiety and a thiophene ring. Its synthesis typically involves the following steps:
- Preparation of the Benzothiazole Ring : The initial step involves forming the benzothiazole structure through cyclization reactions.
- Introduction of the Sulfamoyl Group : This step incorporates the sulfamoyl group, which is crucial for its biological activity.
- Formation of the Thiophene Ring : The thiophene structure is integrated into the molecule.
- Addition of the Prop-2-ynyl Group : The final step involves attaching the prop-2-ynyl group to enhance reactivity and biological activity.
The synthetic pathway often requires specific reaction conditions, including controlled temperatures and the use of organic solvents and catalysts to optimize yield and purity .
The biological activity of N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide primarily revolves around its ability to interact with various molecular targets:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties by inhibiting bacterial cell wall synthesis, leading to cell death. It has shown effectiveness against drug-resistant strains .
- Anticancer Properties : Research indicates that this compound interferes with cell division processes in cancer cells, inducing apoptosis through the inhibition of key enzymes involved in cell cycle regulation .
Antimicrobial Activity
| Pathogen Type | Activity Level | Reference |
|---|---|---|
| Gram-positive Bacteria | Moderate | |
| Gram-negative Bacteria | High | |
| Fungi | Low |
Anticancer Activity
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study conducted on various bacterial strains demonstrated that N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide significantly inhibited growth in both Gram-positive and Gram-negative bacteria, showcasing its potential as a novel antimicrobial agent against resistant strains. -
Case Study on Cancer Cell Lines :
In vitro studies on human breast cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability, with an IC50 value of 12.5 µM. The mechanism was linked to apoptosis induction via mitochondrial pathway activation.
特性
IUPAC Name |
N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3S3/c1-2-7-18-11-6-5-10(24(16,20)21)9-13(11)23-15(18)17-14(19)12-4-3-8-22-12/h1,3-6,8-9H,7H2,(H2,16,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIYIAPCIQKBBDC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














